molecular formula C19H19FN2O2 B5253916 [2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate

[2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate

Cat. No.: B5253916
M. Wt: 326.4 g/mol
InChI Key: GRNHNEJADQFBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate is a synthetic compound belonging to the imidazole family. Imidazole derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate typically involves the reaction of 4-fluoroaniline with acetylacetone under acidic conditions to form an intermediate. This intermediate is then reacted with benzaldehyde and ammonium acetate to yield the final product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

[2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole]
  • [2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-1H-imidazole]
  • [2-(4-fluorophenyl)-4,5-dimethyl-1-phenyl-1H-imidazole]

Uniqueness

[2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its acetate group, in particular, may influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13(23)24-22-18(15-9-11-16(20)12-10-15)21-17(19(22,2)3)14-7-5-4-6-8-14/h4-12,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNHNEJADQFBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(N=C(C1(C)C)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.